

# An In-Depth Technical Guide to YM-60828: Chemical Structure and Molecular Properties

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## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | YM 60828    |
| CAS No.:       | 179755-65-8 |
| Cat. No.:      | B123626     |

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## Abstract

This technical guide provides a comprehensive overview of the chemical and molecular properties of YM-60828, a potent and orally active factor Xa inhibitor. The document elucidates the compound's detailed chemical structure, molecular weight, and key identifiers. This information is crucial for researchers engaged in the discovery and development of novel anticoagulants and for scientists investigating the compound's mechanism of action and structure-activity relationships.

## Introduction: The Significance of YM-60828

YM-60828 is a small molecule that has been investigated for its anticoagulant properties through the potent and selective inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade.<sup>[1]</sup> Its development represented a significant step in the pursuit of oral anticoagulants with predictable pharmacokinetics and a wide therapeutic window. Understanding the precise chemical structure and molecular weight of YM-60828 is

fundamental to synthesizing the molecule, developing derivatives, and interpreting its biological activity.

## Chemical Identity and Molecular Structure

A thorough understanding of a compound's chemical identity is paramount for its application in research and development. This section details the structural and molecular formula of YM-60828.

### IUPAC Name

The formal chemical name for YM-60828 according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is:

[N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride<sup>[2]</sup>

This systematic name precisely describes the arrangement of all atoms and functional groups within the molecule.

### Chemical Structure

The two-dimensional chemical structure of YM-60828 is depicted below. This visual representation is essential for understanding the spatial arrangement of its constituent parts, including the naphthalene, piperidine, and phenyl moieties, which are critical for its interaction with the active site of Factor Xa.

Caption: 2D Chemical Structure of YM-60828.

### Molecular Identifiers

For unambiguous identification and use in cheminformatics, the following identifiers are provided:

| Identifier        | Value  |
|-------------------|--|
| Molecular Formula | C30H35N5O5S · 2HCl   |
| Canonical SMILES  | <chem>C(C(=O)O)N(CC1=CC2=CC=C(C=C2C=C1)C(=N)N)S(=O)(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=N)C.Cl.Cl</chem> |

## Molecular Weight

The molecular weight of a compound is a fundamental physical property, critical for quantitative analysis, solution preparation, and dosage calculations.

| Parameter                               | Value        |
|---|--------------|
| Molecular Weight (Free Base)            | 589.70 g/mol |
| Molecular Weight (Dihydrochloride Salt) | 662.62 g/mol |

Note: The molecular weight of the dihydrochloride salt is often more relevant for experimental work as the compound is typically supplied in this form to improve solubility and stability.

## Physicochemical Properties (Predicted)

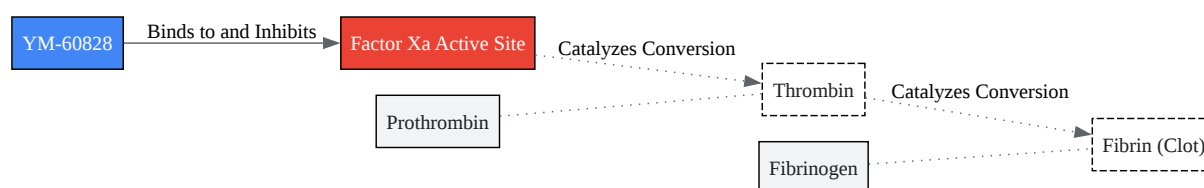
While experimental data for some physicochemical properties may be limited in publicly accessible literature, computational predictions provide valuable insights for researchers.

| Property                       | Predicted Value    |
|--------------------------------|--------------------|
| XLogP3                         | 2.5                |
| Hydrogen Bond Donor Count      | 5                  |
| Hydrogen Bond Acceptor Count   | 10                 |
| Rotatable Bond Count           | 10                 |
| Topological Polar Surface Area | 184 Å <sup>2</sup> |

These values are computationally predicted and should be used as a guide. Experimental validation is recommended.

## Mechanism of Action: A Structural Perspective

The chemical structure of YM-60828 is intricately linked to its function as a Factor Xa inhibitor. The molecule is designed to fit into the active site of the Factor Xa enzyme with high affinity and specificity.



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Caption: Simplified workflow of YM-60828's inhibitory action.

The key structural features contributing to its inhibitory activity include:

- Amidino-naphthalene moiety: This group is designed to interact with the S1 specificity pocket of Factor Xa, a common feature for selective inhibitors.
- Piperidine and Phenyl groups: These components contribute to the overall binding affinity and position the molecule correctly within the active site.
- Sulfonamide linker: This provides a rigid connection between the different pharmacophores of the molecule.

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of YM-60828. The information presented, including the IUPAC name, chemical structure, molecular formula, and molecular weight, serves as a foundational resource for

researchers in the field of anticoagulant drug discovery and development. Accurate knowledge of these molecular properties is indispensable for further investigation into the synthesis, biological activity, and therapeutic potential of YM-60828 and its analogues.

## References

[1] Taniuchi, Y., et al. (1998). Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa. *Thrombosis and Haemostasis*, 79(3), 543-548. [3] Sato, K., et al. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. *European Journal of Pharmacology*, 339(2-3), 141-146. [2] *European Journal of Pharmacology*. (1997). YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time. [Online]. Available: [\[Link\]](#)

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## Sources

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- 2. [leskoff.com](http://leskoff.com) [[leskoff.com](http://leskoff.com)]
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